molecular formula C16H11F4N3O2 B11517286 [5-(4-fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](2-pyridyl)methanone

[5-(4-fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](2-pyridyl)methanone

Cat. No.: B11517286
M. Wt: 353.27 g/mol
InChI Key: ITKGHWFJHVXKSI-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with fluorophenyl, hydroxy, and trifluoromethyl groups, as well as a pyridyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate hydrazine derivatives with β-diketones, followed by the introduction of fluorophenyl and trifluoromethyl groups through electrophilic aromatic substitution reactions. The final step often involves the formation of the pyridyl methanone moiety through a condensation reaction with pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The carbonyl group in the pyridyl methanone moiety can be reduced to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group results in an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 5-(4-fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into cellular processes and pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(4-fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone apart is its combination of functional groups, which confer unique reactivity and biological activity. The presence of both fluorophenyl and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C16H11F4N3O2

Molecular Weight

353.27 g/mol

IUPAC Name

[5-(4-fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-pyridin-2-ylmethanone

InChI

InChI=1S/C16H11F4N3O2/c17-11-6-4-10(5-7-11)15(25)9-13(16(18,19)20)22-23(15)14(24)12-3-1-2-8-21-12/h1-8,25H,9H2

InChI Key

ITKGHWFJHVXKSI-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1(C2=CC=C(C=C2)F)O)C(=O)C3=CC=CC=N3)C(F)(F)F

Origin of Product

United States

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